Structural Differentiation: Azepane-Containing Chromene Carboxamide vs. Piperidine-Containing S1P Modulator Patents
The target compound features an azepane (seven-membered) ring and a thiophen-3-yl substituent, a combination not explicitly exemplified among the active compounds in the EP2354134B1 S1P modulator patent [1]. The patent primarily describes 2H-chromene derivatives bearing piperidine, pyrrolidine, or acyclic amine substituents. This structural divergence is significant because ring size and heteroaryl substitution are critical determinants of S1P receptor subtype selectivity and functional potency, as demonstrated across multiple S1P modulator chemotypes [1]. The absence of this specific azepane-thiophene combination in the patent's exemplified compounds precludes any assumption of equivalent pharmacology.
| Evidence Dimension | Key structural features vs. patented S1P modulator exemplars |
|---|---|
| Target Compound Data | Azepane ring (7-membered); thiophen-3-yl substituent; 2-oxo-2H-chromene-3-carboxamide core |
| Comparator Or Baseline | EP2354134B1 exemplified compounds: predominantly piperidine, pyrrolidine, or acyclic amine substituents; varied aryl/heteroaryl groups |
| Quantified Difference | Qualitative structural divergence: ring size (7 vs. 6 or 5); heteroaryl identity (thiophene vs. phenyl/pyridyl) |
| Conditions | Comparison based on patent disclosure analysis (EP2354134B1) |
Why This Matters
For scientists procuring S1P tool compounds, structural novelty implies unexplored selectivity and potency profiles that cannot be inferred from prior art, making this compound a candidate for novel IP or probe development.
- [1] European Patent EP2354134B1. 2H-chromene derivatives as stimulators of sphingosine 1-phosphate receptor. https://patents.google.com/patent/EP2354134B1/ (accessed May 9, 2026). View Source
